molecular formula C12H21NO3 B1285416 Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 864684-96-8

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1285416
CAS No.: 864684-96-8
M. Wt: 227.3 g/mol
InChI Key: WTKKPVRQCZKUDT-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C12H21NO3. It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxypiperidine-1-carboxylate with methylene chloride and triethylamine, followed by the addition of tert-butyl chloroformate. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in the synthesis of specialized pharmaceuticals and bioactive compounds .

Properties

IUPAC Name

tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-12(5-8-13)6-9-15-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKKPVRQCZKUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590109
Record name tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864684-96-8
Record name 1,1-Dimethylethyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864684-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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